3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde is a chemical compound with significant potential in medicinal chemistry. It belongs to the class of imidazothiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound's structure features a bromophenyl group attached to a dihydroimidazo-thiazole backbone, which contributes to its unique reactivity and biological profile.
This compound can be classified as an organic heterocyclic compound, specifically an imidazo-thiazole derivative. Its molecular formula is , and it has a molecular weight of approximately 281.17 g/mol. The compound is identified by several identifiers, including the CAS number 1033463-44-3 and the PubChem CID 25918935 .
The synthesis of 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde typically involves multi-step reactions:
The chemical reactivity of 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde is influenced by its functional groups:
The mechanism of action for compounds like 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde often involves:
The physical properties of 3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde include:
Chemical properties include:
3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde has several potential applications in scientific research:
The core imidazo[2,1-b]thiazole scaffold is classically synthesized via cyclization between α-haloketones and 2-aminothiazoles. For 3-aryl derivatives like the target compound, phenacyl bromides serve as key starting materials. Specifically, 3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole (CAS 7496-59-5) is first prepared by reacting 4-bromophenacyl bromide with 2-aminothiazole in refluxing methanol for 24 hours, achieving cyclization through nucleophilic displacement and subsequent intramolecular condensation [5] [8]. This intermediate lacks the C2-carbaldehyde group but establishes the critical bromophenyl-substituted tricyclic core. Historically, this method yields moderate outputs (60–75%) but requires extended reaction times and exhibits sensitivity to electronic effects of aryl substituents. The 4-bromophenyl group enhances electrophilicity at the α-carbon of the phenacyl bromide, facilitating nucleophilic attack by the thiazole amine and improving cyclization kinetics compared to unsubstituted analogs [4] [8].
Table 1: Traditional Synthesis of Imidazo[2,1-b]thiazole Intermediates
Phenacyl Bromide | Reaction Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|
4-Bromophenacyl bromide | 24 | 65 (Reflux) | 72 |
Phenacyl bromide (unsubstituted) | 30 | 65 (Reflux) | 58 |
4-Methylphenacyl bromide | 26 | 65 (Reflux) | 68 |
Contemporary routes leverage hydrazide-carbothioamide intermediates to enhance regioselectivity and reduce side products. As delineated in recent anticancer agent studies, Schiff bases (e.g., 3a-g) form via condensation of 6-arylimidazo[2,1-b]thiazole-5-carbaldehydes with substituted anilines under toluene reflux with p-toluenesulfonic acid catalysis [5]. For the 4-bromophenyl variant, the carbaldehyde precursor is synthesized through Vilsmeier-Haack formylation—a pivotal advancement over classical routes. Here, the non-formylated imidazothiazole intermediate (1) reacts with POCl₃ in DMF at 0–5°C, followed by hydrolysis to install the aldehyde group regioselectively at C2 [5] [6]. This method achieves yields >80% and avoids oxidation side reactions associated with older methods like manganese dioxide-mediated oxidation of hydroxymethyl groups [5] [9]. Cyclocondensation with thioglycolic or thiolactic acid then furnishes thiazolidinone-fused derivatives, though this step is irrelevant to the carbaldehyde itself.
The 4-bromophenyl group at C3 significantly directs electrophilic substitutions and metal-coupling reactions. Bromine’s strong electron-withdrawing nature deactivates the phenyl ring toward electrophilic attack but facilitates ortho-directed metalation. This allows precise functionalization at the ortho-position prior to or after imidazothiazole assembly [7] [8]. For example, Suzuki-Miyaura coupling requires palladium catalysis but retains the bromine intact if performed before scaffold cyclization due to competing heterocycle reactivity [7]. Additionally, the bromophenyl group’s steric bulk minimizes C5 byproduct formation during Vilsmeier-Haack reactions by shielding the adjacent position, ensuring C2-formylation dominates (yielding >90% regioselectivity) [6] [9].
Table 2: Bromophenyl Substituent Effects on Key Reactions
Reaction Type | Role of 4-Bromophenyl | Regioselectivity Outcome |
---|---|---|
Vilsmeier-Haack formylation | Steric shielding of C5 | >90% C2-aldehyde |
Suzuki coupling | Enables Pd⁰ insertion if done pre-cyclization | Selective biaryl formation |
Nucleophilic aromatic substitution | Activates aryl ring for SNAr | Ortho-functionalization |
The C2-carbaldehyde installation is optimally achieved via Vilsmeier-Haack reaction under rigorously anhydrous conditions. Using DMF as both solvent and formyl donor and POCl₃ as activator, the non-formylated imidazothiazole undergoes electrophilic attack at the electron-rich C2 position. Key optimizations include:
Alternatively, oxidation of 2-hydroxymethyl intermediates with activated MnO₂ in dichloromethane offers moderate yields (65–70%). However, this route is less efficient due to the extra step of introducing the hydroxymethyl group via C2 lithiation and formaldehyde quenching. Modern protocols thus favor direct Vilsmeier-Haack formylation, producing 3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde (CAS 1033463-44-3) in 85–92% isolated purity when scaled [1] [6]. The aldehyde group’s reactivity enables further derivatization to Schiff bases or thiazolidinones, positioning it as a linchpin for advanced functionalization in medicinal chemistry applications [5] [9].
Table 3: Comparison of Carbaldehyde Introduction Methods
Method | Conditions | Yield (%) | Purity | Key Advantage |
---|---|---|---|---|
Vilsmeier-Haack formylation | POCl₃/DMF, 0°C → 80°C, 6 h | 85–92 | >98% | Direct, regioselective |
MnO₂ oxidation | Activated MnO₂, DCM, rt, 12 h | 65–70 | 95% | Avoids strong acids |
Reimer-Tiemann reaction | CHCl₃/NaOH, 60°C, 8 h | 40–55 | 80% | Low-cost reagents |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: